molecular formula C3H8N4O2 B12938634 2-(2-Carbamimidoylhydrazinyl)acetic acid

2-(2-Carbamimidoylhydrazinyl)acetic acid

Cat. No.: B12938634
M. Wt: 132.12 g/mol
InChI Key: DZSPBAFHUSVEAG-UHFFFAOYSA-N
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Description

2-(2-Carbamimidoylhydrazinyl)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamimidoyl group attached to a hydrazinyl moiety, which is further connected to an acetic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamimidoylhydrazinyl)acetic acid typically involves the reaction of hydrazine derivatives with acetic acid or its derivatives. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by the addition of cyanamide to introduce the carbamimidoyl group. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbamimidoylhydrazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Carbamimidoylhydrazinyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Carbamimidoylhydrazinyl)acetic acid involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydrazinyl moiety can also participate in redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carbamimidoylhydrazinyl)propanoic acid
  • 2-(2-Carbamimidoylhydrazinyl)butanoic acid
  • 2-(2-Carbamimidoylhydrazinyl)pentanoic acid

Uniqueness

2-(2-Carbamimidoylhydrazinyl)acetic acid is unique due to its specific acetic acid backbone, which imparts distinct chemical properties compared to its analogs

Properties

Molecular Formula

C3H8N4O2

Molecular Weight

132.12 g/mol

IUPAC Name

2-[2-(diaminomethylidene)hydrazinyl]acetic acid

InChI

InChI=1S/C3H8N4O2/c4-3(5)7-6-1-2(8)9/h6H,1H2,(H,8,9)(H4,4,5,7)

InChI Key

DZSPBAFHUSVEAG-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NN=C(N)N

Origin of Product

United States

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